3-amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride

Catalog No.
S14371923
CAS No.
5788-23-8
M.F
C9H11Cl2NO2
M. Wt
236.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-3-(4-chlorophenyl)propanoic Acid Hydrochlo...

CAS Number

5788-23-8

Product Name

3-amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride

IUPAC Name

3-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H

InChI Key

OWLYBHXRFBLXNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl

3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride is a chemical compound characterized by the molecular formula C9H11Cl2NO2C_9H_{11}Cl_2NO_2 and a molecular weight of approximately 236.10 g/mol. It is commonly recognized as a derivative of β-alanine, with a substitution of a chlorophenyl group at the beta position. The compound appears as an off-white powder and is soluble in water, indicating good bioavailability for potential pharmaceutical applications . The compound's CAS number is 19947-39-8, and it is also known by several synonyms, including 3-(4-chlorophenyl)-β-alanine and β-amino-4-chlorobenzenepropanoic acid .

The reactivity of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride can be attributed to its functional groups. The amino group (-NH2) can participate in various nucleophilic substitution reactions, while the carboxylic acid group (-COOH) can undergo esterification or amidation reactions. Additionally, the presence of the chlorophenyl moiety may allow for electrophilic aromatic substitution reactions, expanding its potential utility in synthetic organic chemistry .

Research indicates that 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride exhibits various biological activities. It has been studied for its potential as an amino acid analog that could influence neurotransmitter systems. Specifically, it may act as an antagonist to certain receptors in the central nervous system, which could have implications in treating neurological disorders . Its structural similarity to naturally occurring amino acids allows it to interact with biological systems effectively.

Several synthesis methods have been reported for 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde and β-alanine.
  • Reaction Conditions: A common method involves the reductive amination of 4-chlorobenzaldehyde with β-alanine in the presence of reducing agents like sodium cyanoborohydride.
  • Purification: The final product is often purified through recrystallization or chromatography techniques to ensure high purity levels suitable for biological testing or pharmaceutical applications .

The applications of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride are diverse:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential drug candidate for neurological conditions.
  • Research Tool: It serves as a useful reagent in biochemical assays to study amino acid metabolism and neurotransmitter interactions.
  • Chemical Intermediate: This compound can act as an intermediate in the synthesis of more complex molecules in organic chemistry .

Interaction studies have shown that 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride can modulate various receptor activities in vitro. For example, it has been tested for its ability to inhibit certain neurotransmitter receptors, which could lead to insights into its mechanism of action within biological systems. These studies are crucial for understanding how this compound might be utilized therapeutically .

Several compounds exhibit structural similarities to 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid930769-55-40.98
(R)-3-Amino-3-(2-chlorophenyl)propanoic acid740794-79-00.91
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride331763-54-30.89
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid270596-38-80.89
N-(4-Chlorophenyl)-L-alanine67336-19-00.84

Uniqueness

What sets 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride apart from these similar compounds is its specific substitution pattern and resultant biological activity profile, making it particularly interesting for research into neurological pharmacology and therapeutic applications .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

235.0166840 g/mol

Monoisotopic Mass

235.0166840 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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